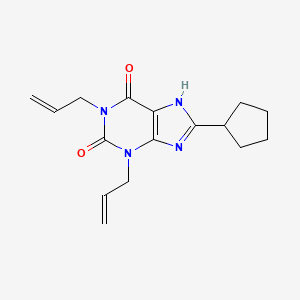
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CPT-1) is a novel purine-based compound that has been recently developed as a potential therapeutic agent for a wide range of diseases. CPT-1 is a synthetic molecule with a structure similar to that of caffeine, but with a few additional functional groups. CPT-1 has been investigated for its potential use in the treatment of various types of cancer, neurological disorders, and metabolic diseases.
Mechanism Of Action
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to act through multiple mechanisms of action. In particular, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinase (CDK). Additionally, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to act as an antioxidant, and to inhibit the production of inflammatory cytokines.
Biochemical And Physiological Effects
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In particular, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinase (CDK). Additionally, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to act as an antioxidant, and to inhibit the production of inflammatory cytokines. 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has also been shown to have anti-cancer activity, as well as neuroprotective effects in animal models of Parkinson’s disease.
Advantages And Limitations For Lab Experiments
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. In particular, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a relatively stable compound, and is relatively easy to synthesize. Additionally, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a relatively new compound, and as such, there is still much to be learned about its mechanism of action and potential side effects.
Future Directions
In order to further explore the potential of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, there are several possible future directions of research. First, more research is needed to better understand the mechanism of action of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and to identify potential side effects. Additionally, further studies are needed to explore the potential of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione as a therapeutic agent for a variety of diseases, including cancer, neurological disorders, and metabolic diseases. Finally, further research is needed to explore the potential of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione as an anti-aging agent, as well as its potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer’s disease, and arthritis.
Scientific Research Applications
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential use in the treatment of various types of cancer, neurological disorders, and metabolic diseases. In particular, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have anti-cancer activity in several types of cancer cells, including breast cancer, prostate cancer, and melanoma. 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has also been studied for its potential use as an anti-neurodegenerative agent, as it has been shown to have neuroprotective effects in animal models of Parkinson’s disease. Additionally, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential use in the treatment of metabolic diseases, such as diabetes and obesity.
properties
IUPAC Name |
8-cyclopentyl-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h3-4,11H,1-2,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJWUJHASSHJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl-8-cyclopentylxanthine | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
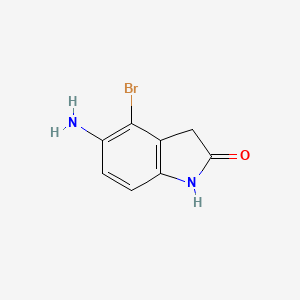
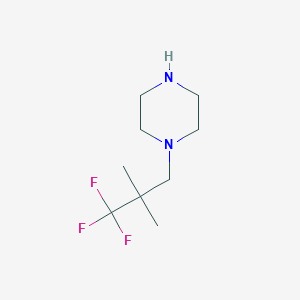
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)
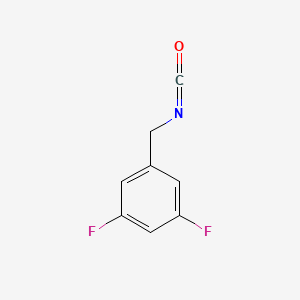
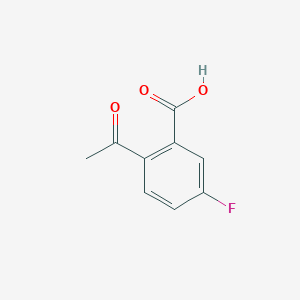
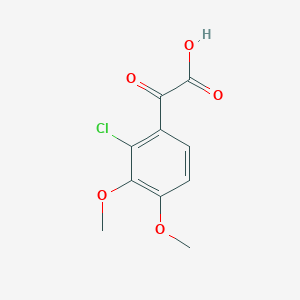
![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)
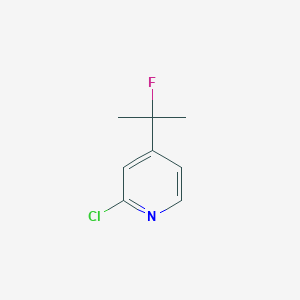
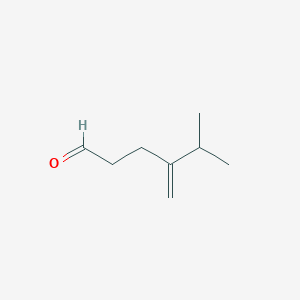
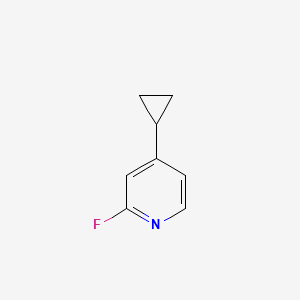
![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)